molecular formula C11H14FNO2 B2740428 methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate CAS No. 1213352-78-3

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate

Cat. No.: B2740428
CAS No.: 1213352-78-3
M. Wt: 211.236
InChI Key: KABFMVKTHYFOEE-SNVBAGLBSA-N
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Description

Methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate is a chiral β-amino acid ester characterized by an R-configuration at the stereogenic carbon center. Its structure comprises a 2-fluoro-4-methylphenyl substituent attached to the β-carbon of the propanoate backbone, with a methyl ester group at the terminal carboxylate (Fig. 1). This compound belongs to a class of fluorinated β-amino acids, which are of significant interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFMVKTHYFOEE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CC(=O)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation represents a cornerstone for synthesizing enantiomerically pure amino acid derivatives. A generic route involves the reduction of α,β-unsaturated enamine precursors using chiral catalysts. For example, 2-fluoro-4-methylbenzaldehyde serves as a starting material in a Strecker-type reaction with methyl cyanoacetate and ammonia, yielding an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group generates the corresponding α-amino acid, which is esterified with methanol to form the target compound.

The critical step lies in the enantioselective hydrogenation of the enamine intermediate. Rhodium complexes with chiral bisphosphine ligands, such as (R)-BINAP, achieve enantiomeric excess (ee) >98% under mild conditions (25°C, 50 psi H₂). This method is scalable and avoids racemization, making it suitable for industrial applications.

Key Reaction Conditions

  • Catalyst: [Rh(R-BINAP)]⁺
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25°C
  • Pressure: 50 psi H₂
  • Yield: 85–90%

Chiral Pool Synthesis via Amide Coupling

A patent-derived method (US11332435B2) describes the preparation of structurally related compounds through amide coupling and ester hydrolysis. While the patent focuses on a cyclopropylpropanoic acid derivative, the methodology is adaptable to this compound.

The synthesis begins with (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid, which is converted to its acid chloride using oxalyl chloride (1.1 equiv) in THF at 20°C. The acid chloride is then coupled with a chiral amino ester—tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate—in the presence of triethylamine. After coupling, the tert-butyl ester is hydrolyzed with trifluoroacetic acid (TFA), and the resulting acid is methylated with diazomethane to yield the final product.

Advantages

  • High purity (>99%) via crystallization in heptane/MTBE.
  • No epimerization observed during coupling.

Limitations

  • Requires handling of hazardous reagents (e.g., oxalyl chloride).

Process Optimization and Scalability

Solvent and Temperature Control

The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both polar and nonpolar intermediates. For crystallization, mixtures of 2-methoxy-2-methylpropane and heptane (1:18 v/v) yield high-purity (>99%) product. Temperature control during acid chloride formation (20°C) prevents side reactions and ensures reproducibility.

Industrial-Scale Considerations

Continuous flow reactors enhance safety and yield for large-scale production. Automated systems regulate reagent addition and temperature, minimizing human error. For example, a pilot-scale synthesis achieved 86% yield using a flow reactor with in-line HPLC monitoring.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.65 (s, 3H, COOCH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 1F).
  • HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), 1.0 mL/min; retention time = 12.3 min (ee >98%).

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Reagents Yield ee Reference
Asymmetric Hydrogenation 2-Fluoro-4-methylbenzaldehyde Rh-(R)-BINAP 85–90% >98%
Amide Coupling Acid chloride + Amino ester Oxalyl chloride, TEA 86% >99%

Chemical Reactions Analysis

Types of Reactions

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₁H₁₃FNO₂
  • Molecular Weight : 210.23 g/mol (calculated based on analogous compounds in )
  • Stereochemistry : The R-configuration at the β-carbon is critical for enantioselective interactions in biological systems .
  • Synthesis: Prepared via lipase-catalyzed enantioselective methods, as demonstrated in related β-amino acid esters (e.g., 47–84% yields for ethyl analogs in ).

Comparison with Similar Compounds

The compound is compared to structurally related β-amino acid esters, focusing on substituent effects, stereochemistry, and pharmacological relevance.

Structural Analogs and Substituent Effects

Table 1: Comparative Analysis of Methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate and Analogs

Compound Name Substituent on Phenyl Ring Ester Group Molecular Weight (g/mol) [α] (Solvent) Key Reference
This compound 2-F, 4-CH₃ Methyl 210.23 Not reported Synthesized analogously to
(R)-Ethyl 3-amino-3-(2-fluoro-4-methylphenyl)propanoate (4e) 2-F, 4-CH₃ Ethyl 224.25 +16.0 (CHCl₃), +6.0 (EtOH)
Methyl(3R)-3-amino-3-(4-fluorophenyl)propanoate (hydrochloride) 4-F Methyl 197.21 Not reported
(R)-Ethyl 3-amino-3-(2-fluoro-4-CF₃-phenyl)propanoate (4d) 2-F, 4-CF₃ Ethyl 274.25 +20.3 (CHCl₃), +13.7 (EtOH)
Methyl(3R)-3-amino-3-(3-hydroxyphenyl)propanoate 3-OH Methyl 195.22 Not reported

Key Observations:

Trifluoromethyl (CF₃) substituents (e.g., in 4d) increase molecular weight and lipophilicity but may reduce metabolic stability due to steric hindrance .

Ester Group Influence :

  • Ethyl esters (e.g., 4e) exhibit higher molecular weights and variable optical rotations compared to methyl esters, suggesting solvent-dependent conformational flexibility .

Stereochemical Specificity: The R-configuration is conserved across analogs to maintain enantioselective activity. For example, (R)-ethyl 3-amino-3-(2-fluoro-4-CF₃-phenyl)propanoate (4d) shows distinct optical rotations ([α] = +20.3 in CHCl₃), underscoring the role of chirality in molecular recognition .

Pharmacological and Metabolic Considerations

  • CYP1A1 Interactions: Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are associated with CYP1A1-mediated metabolism, as seen in antitumor agents like DF 203 ().
  • Metabolic Stability : Methyl esters generally exhibit faster hydrolysis than ethyl esters, which may influence prodrug design strategies .

Biological Activity

Methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its structure includes an amino group, a fluorinated aromatic ring, and an ester functional group, which contribute to its biological properties.

Synthesis Methods

The synthesis typically involves several key steps:

  • Starting Material : A substituted benzene derivative is used as a precursor.
  • Substitution Reaction : The introduction of the amino group and fluorine atom occurs through electrophilic substitution.
  • Esterification : The final product is obtained by esterifying the corresponding acid with methanol.

These steps can be optimized for yield and purity using advanced techniques such as continuous flow reactors and high-throughput screening .

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These targets include enzymes, receptors, or proteins involved in various biochemical pathways. Its unique structure allows it to modulate the activity of these targets, potentially influencing physiological responses .

Pharmacological Applications

  • Anticancer Research : This compound has shown promise in the synthesis of anticancer drugs. Its derivatives are being investigated for their ability to inhibit specific cancer cell lines .
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated .
  • Receptor Binding : The compound's ability to bind to certain receptors suggests potential applications in pharmacology, particularly in developing therapeutics targeting neurological or metabolic disorders .

Case Studies

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation in vitro. For instance, compounds derived from it showed IC50 values indicating potent activity against specific cancer types .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in vivo. Results indicated that certain derivatives led to substantial tumor reduction rates compared to control groups .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:

Compound NameStructureBiological Activity
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateStructureModerate enzyme inhibition
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamideStructureLow receptor binding affinity

This compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties compared to these compounds .

Q & A

Q. What synthetic methodologies are effective for preparing methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate?

A two-step synthesis involving hydrolysis and esterification is commonly employed. For example, hydrolysis of intermediates under basic conditions (e.g., NaOH in methanol) followed by acidification and solvent extraction can yield high-purity products. A similar approach achieved 91% yield for a structurally related trifluoromethyl-substituted propanoate derivative . Key steps include pH adjustment to isolate the product and purification via solvent mixtures (e.g., hexane/ethyl acetate). Methodological variations may involve optimizing reaction times or substituting protecting groups to preserve stereochemistry.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirms molecular weight (e.g., m/z 393 [M+H]+ for a related compound) and detects impurities .
  • HPLC: Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) ensures batch consistency .
  • Stereochemical Analysis: InChI descriptors and X-ray crystallography (for resolved structures) validate the (3R) configuration. For example, InChI strings for analogous compounds detail enantiomeric specificity .

Q. How does the 2-fluoro-4-methylphenyl substituent influence reactivity in downstream applications?

The fluorine atom enhances electrophilic aromatic substitution resistance, while the methyl group increases steric hindrance. Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives) show slower reaction kinetics in nucleophilic acyl substitutions . Electronic effects can be quantified via Hammett constants or computational modeling.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

Discrepancies in stereochemical data often arise from inadequate chiral resolution techniques. Advanced methods include:

  • Vibrational Circular Dichroism (VCD): Directly correlates molecular vibrations with absolute configuration.
  • X-ray Crystallography: Resolves spatial arrangement unambiguously, as demonstrated for methyl esters with complex substituents .
  • Cross-validation with NMR: Coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra differentiate enantiomers .

Q. What strategies optimize reaction yields when introducing electron-withdrawing groups (e.g., fluorine) to the phenyl ring?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize transition states in fluorination reactions.
  • Catalyst Screening: Palladium or copper catalysts improve regioselectivity in aromatic fluorination.
  • Protecting Group Strategies: Temporary protection of the amino group (e.g., Boc or Fmoc) prevents side reactions during fluorination .

Q. How do environmental factors affect the stability of this compound in long-term studies?

  • Hydrolytic Degradation: The ester group is susceptible to hydrolysis under acidic or basic conditions. Stability studies at varying pH levels (e.g., 3–10) and temperatures are critical .
  • Photodegradation: Fluorinated aromatic compounds may undergo UV-induced cleavage; accelerated aging tests under UV light assess photostability .

Q. What computational tools predict the biological activity of this compound based on its structural analogs?

  • Molecular Docking: Compare binding affinities with enzymes like aminotransferases or decarboxylases using analogs such as (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid .
  • QSAR Modeling: Correlate substituent electronic parameters (e.g., σ values for fluorine) with observed bioactivity .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental LCMS/HPLC data?

  • Contamination Check: Verify solvent purity and column integrity (e.g., sodium hydroxide residues in mobile phases can degrade esters ).
  • Isotopic Pattern Analysis: Fluorine (19F^{19}\text{F}) and chlorine isotopes may distort mass spectra; software tools like MassHunter refine peak assignments .

Q. What experimental designs mitigate batch-to-batch variability in stereoselective synthesis?

  • Chiral Stationary Phases (CSPs): Use HPLC columns with cellulose- or cyclodextrin-based CSPs for enantiomeric excess (ee) validation.
  • In Situ Monitoring: Real-time IR spectroscopy tracks reaction progress to minimize racemization .

Environmental and Safety Considerations

Q. What protocols assess the environmental impact of this compound’s degradation byproducts?

  • Biodegradation Assays: OECD 301 guidelines evaluate microbial breakdown in aqueous systems .
  • Ecotoxicology Screening: Daphnia magna or algae growth inhibition tests quantify acute toxicity of metabolites .

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